molecular formula C12H17NO2 B5340024 N-[1-(4-methoxyphenyl)ethyl]propanamide

N-[1-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B5340024
M. Wt: 207.27 g/mol
InChI Key: DYPLRCDALBMINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Methoxyphenyl)ethyl]propanamide is a secondary amide characterized by a propanamide backbone substituted with a 4-methoxyphenethyl group. The presence of the 4-methoxy group on the aromatic ring and the ethyl linker to the amide nitrogen are critical for its physicochemical properties, such as solubility, hydrogen-bonding capacity, and biological interactions .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-12(14)13-9(2)10-5-7-11(15-3)8-6-10/h5-9H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPLRCDALBMINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]propanamide typically involves the reaction of 4-methoxyphenylacetic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the final product. The reaction conditions generally include:

  • Temperature: 0-5°C for the initial formation of the acyl chloride
  • Solvent: Dichloromethane or chloroform
  • Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-[1-(4-hydroxyphenyl)ethyl]propanamide.

    Reduction: The amide group can be reduced to form the corresponding amine, N-[1-(4-methoxyphenyl)ethyl]propanamine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a catalyst.

Major Products Formed

    Oxidation: N-[1-(4-hydroxyphenyl)ethyl]propanamide

    Reduction: N-[1-(4-methoxyphenyl)ethyl]propanamine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Fentanyl Analogs

Fentanyl derivatives share a propanamide core but differ in substituents on the aromatic ring and piperidine moiety. Key examples include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Para-methoxyfentanyl R1 = 4-methoxyphenyl, R2 = phenethyl C22H28N2O2 368.5 μ-opioid receptor agonist; high potency
Para-methylfentanyl R1 = 4-methylphenyl, R2 = phenethyl C22H28N2O 352.5 Lower lipophilicity than methoxy analog
4'-Hydroxyfentanyl R1 = 4-hydroxyphenyl, R2 = phenethyl C22H28N2O2 352.5 Reduced CNS penetration due to polarity

Key Insights :

  • The 4-methoxy group in para-methoxyfentanyl enhances lipophilicity and receptor binding compared to the methyl or hydroxy substituents, increasing its potency and duration of action .
  • Substitutions on the phenyl ring directly influence metabolic stability; hydroxy groups undergo faster glucuronidation, reducing bioavailability .

Heterocyclic Propanamide Derivatives

Compounds with heterocyclic moieties (e.g., oxadiazole, thiadiazole) exhibit enhanced bioactivity due to additional hydrogen-bonding sites:

Compound Name (from ) Heterocycle Melting Point (°C) Molecular Weight (g/mol) Yield (%) Biological Activity
8i 1,3,4-Oxadiazole 142–144 516.6 87 Anticancer (unconfirmed)
8j 1,3,4-Oxadiazole 138–140 546.7 87 Not reported
8k 1,3,4-Oxadiazole 134–136 544.7 88 Not reported

Key Insights :

  • The oxadiazole ring in compounds 8i–8k improves thermal stability (higher melting points) compared to non-heterocyclic propanamides .
  • Sulfonyl and piperidinyl groups in these compounds may contribute to kinase inhibition or DNA intercalation, though specific targets require validation .

Antioxidant and Anticancer Propanamides

highlights derivatives with antioxidant and cytotoxic properties:

Compound Name Substituents Antioxidant Activity (vs. Ascorbic Acid) IC50 (U-87 Glioblastoma, μM)
N-(1,3-Dioxoisoindolin-2-yl)propanamide Isoindoline-1,3-dione moiety 1.4× higher 12.5 ± 0.8
3-((4-Methoxyphenyl)amino)propanamide 4-Methoxyphenylamino group 1.2× higher 18.9 ± 1.2

Key Insights :

  • The 4-methoxyphenylamino group enhances radical scavenging activity by stabilizing resonance structures .
  • Bulky substituents (e.g., isoindoline) improve cytotoxicity against glioblastoma cells by promoting apoptosis .

Anti-Complement Propanamides ()

Propanamides isolated from Viola yedoensis exhibit anti-complement activity:

Compound Name CH50 (Classic Pathway, g/L) AP50 (Alternative Pathway, g/L)
7’-(3’,4’-Dihydroxyphenyl)-propenamide 0.12 0.22
N-p-Coumaroyltyramine 0.33 0.50

Key Insights :

  • Propanamides with dihydroxyphenyl groups (e.g., compound 11) show stronger inhibition of the complement system, likely due to enhanced hydrogen bonding with target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.